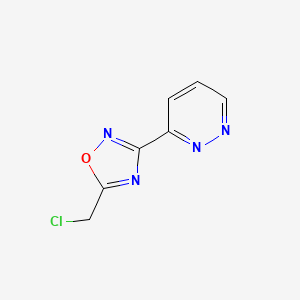

5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN4O |

|---|---|

Molecular Weight |

196.59 g/mol |

IUPAC Name |

5-(chloromethyl)-3-pyridazin-3-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C7H5ClN4O/c8-4-6-10-7(12-13-6)5-2-1-3-9-11-5/h1-3H,4H2 |

InChI Key |

VNBIDAICPXKLEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1)C2=NOC(=N2)CCl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Pyridazine-3-Carbonitrile Derived Amidoximes with Chloroacetyl Chloride

A widely employed strategy for constructing 1,2,4-oxadiazoles involves the cyclization of amidoximes with acyl chlorides. For 5-(chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole, this method begins with the preparation of pyridazine-3-carbonitrile, which is converted to the corresponding amidoxime via treatment with hydroxylamine hydrochloride in ethanol/water under reflux conditions . The amidoxime intermediate then undergoes cyclization with chloroacetyl chloride in toluene at elevated temperatures (110–120°C), facilitating the formation of the 1,2,4-oxadiazole ring while introducing the chloromethyl group at position 5 .

Key advantages of this approach include high functional group tolerance and modularity. For example, in a related study, 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles were synthesized in yields of 60–80% using analogous conditions . Nuclear magnetic resonance (NMR) characterization of such compounds typically reveals distinct signals for the chloromethyl group (e.g., a singlet at δ 4.91 ppm in H NMR) and aromatic protons from the pyridazine ring . Challenges include the hygroscopic nature of chloroacetyl chloride and the need for rigorous drying of solvents to prevent hydrolysis side reactions.

Nucleophilic Substitution on Preformed Oxadiazole Intermediates

An alternative route involves post-synthetic modification of preassembled 1,2,4-oxadiazole scaffolds. For instance, 3-(pyridazin-3-yl)-1,2,4-oxadiazole-5-methanol can be synthesized via cyclization of pyridazine-3-carboximidamide with glycolic acid derivatives, followed by chlorination of the hydroxymethyl group using thionyl chloride (SOCl) or phosphorus pentachloride (PCl) . This two-step protocol benefits from the stability of the hydroxymethyl intermediate, which allows for purification before introducing the chloromethyl functionality.

In a representative procedure, 5-(hydroxymethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole is treated with SOCl in benzene at 0–5°C, yielding the target compound in 73% isolated yield after recrystallization . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is displaced by chloride under mild conditions. This method circumvents the need for handling moisture-sensitive reagents like chloroacetyl chloride but requires careful temperature control to avoid over-chlorination or decomposition of the oxadiazole ring.

Multi-Component Reactions in Superbase Media

Recent advances in green chemistry have enabled the one-pot synthesis of 1,2,4-oxadiazoles using superbase systems. Baykov et al. demonstrated that NaOH/DMSO mixtures promote the cyclization of amidoximes with methyl or ethyl esters at room temperature . Adapting this methodology, pyridazine-3-carboximidamide can react with methyl chloroacetate in DMSO containing NaOH, directly yielding this compound without isolating intermediates .

This approach offers significant time savings (4–24 hours vs. 48 hours for traditional methods) and reduces solvent waste. However, the presence of strong bases may limit compatibility with electron-deficient pyridazine derivatives, necessitating substrate-specific optimization. For example, electron-withdrawing groups on the pyridazine ring can deactivate the amidoxime, leading to incomplete cyclization .

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

| Method | Yield | Reaction Time | Key Challenges |

|---|---|---|---|

| Cyclization with chloroacetyl chloride | 60–80% | 6–8 hours | Moisture sensitivity, purification complexity |

| Nucleophilic substitution | 70–75% | 2–3 hours | Temperature control, intermediate stability |

| Superbase-mediated synthesis | 50–70% | 4–24 hours | Substrate compatibility, base strength |

| Mechanochemical (hypothetical) | N/A | <1 hour | Scalability, lack of experimental data |

Characterization and Quality Control

Structural confirmation of this compound relies on spectroscopic and elemental analyses. In H NMR, the chloromethyl group typically appears as a singlet near δ 4.90–5.00 ppm, while pyridazine protons resonate as doublets between δ 7.20–8.50 ppm . C NMR spectra confirm the oxadiazole carbons at δ 165–175 ppm and the chloromethyl carbon at δ 40–45 ppm . Elemental analysis for CHClNO should align with calculated values (e.g., C 43.20%, H 2.58%, N 22.98%) within ±0.4% .

Purity assessment via high-performance liquid chromatography (HPLC) is critical, as residual solvents (e.g., DMF, toluene) or unreacted chloroacetyl chloride may persist. Reverse-phase HPLC using a C18 column and acetonitrile/water gradients provides optimal resolution for this hydrophobic compound .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazinyl and oxadiazole rings.

Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and amines are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the chloromethyl or pyridazinyl moieties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles, including those similar to 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole, showed promising antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Evaluation

- Objective : Evaluate the antibacterial efficacy of synthesized oxadiazole derivatives.

- Method : Disc diffusion method was employed for testing against bacterial strains.

- Results : Several derivatives exhibited zones of inhibition comparable to standard antibiotics, indicating potential for development as new antibacterial agents.

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 25 | |

| Compound B | E. coli | 22 |

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has also been studied extensively. Compounds derived from this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. One study found that certain derivatives showed better COX inhibition than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .

Agricultural Applications

Pesticidal Activity

This compound has shown efficacy against phytopathogenic microorganisms. Research has indicated that compounds with this structure can be developed into effective pesticides for controlling plant diseases caused by bacteria and fungi .

Case Study: Pesticide Development

- Objective : Assess the efficacy of oxadiazole compounds on crop protection.

- Method : Field trials were conducted to evaluate the protective effects against common plant pathogens.

- Results : Compounds demonstrated significant reduction in disease incidence compared to untreated controls.

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. Studies suggest that these compounds can act as cross-linking agents in polymer formulations, improving their overall performance .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Substituent Variations at Position 3

The position 3 substituent significantly influences the compound’s electronic profile and reactivity. Key analogs include:

Physicochemical Properties

- Molecular Weight : The target compound (pyridazin-3-yl substituent) likely has a molecular weight comparable to pyridin-4-yl analogs (~195–200 g/mol), but higher than phenyl or p-tolyl derivatives due to the additional nitrogen atoms in pyridazine.

- Reactivity : The chloromethyl group at position 5 serves as a reactive handle for further functionalization (e.g., nucleophilic substitution), a feature shared across all analogs .

Key Research Findings

Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at position 3 enhance the electrophilicity of the oxadiazole ring, favoring reactions with nucleophiles. Conversely, electron-donating groups (e.g., p-tolyl) increase lipophilicity .

Biological Relevance : 1,2,4-Oxadiazoles with pyridinyl or pyridazinyl substituents are explored as kinase inhibitors or antimicrobial agents due to their ability to mimic heteroaromatic pharmacophores .

Material Science Applications : Thiophene- and furan-substituted oxadiazoles exhibit tunable optoelectronic properties, making them candidates for organic semiconductors .

Biological Activity

5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antifungal, and antibacterial properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 196.59 g/mol

- CAS Number : 1936579-01-9

The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 196.59 g/mol |

| CAS Number | 1936579-01-9 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds with oxadiazole moieties exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxicity of several oxadiazole derivatives against prostate cancer (PC-3), colon cancer (HCT-116), and renal cancer (ACHN) cell lines. The results demonstrated that compounds similar to this compound displayed IC values ranging from 0.67 µM to 0.87 µM across different cell lines, indicating potent anticancer activity .

| Cell Line | IC (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.80 |

| ACHN | 0.87 |

Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antifungal activity. A series of oxadiazole derivatives were synthesized and tested for their efficacy against various fungal strains.

Case Study: Antifungal Efficacy

In a study assessing antifungal activity, compounds structurally related to this compound were tested against Botrytis cinerea and Sclerotinia sclerotiorum. The results indicated that certain derivatives exhibited high antifungal activity with mortality rates exceeding 90% at concentrations as low as 200 µg/mL .

| Compound ID | Fungal Strain | Mortality Rate (%) at 200 µg/mL |

|---|---|---|

| F11 | M. incognita | 93.2 |

| F3 | C. elegans | 100 |

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been investigated. Compounds similar to this compound have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A review highlighted the activity of oxadiazoles against Mycobacterium tuberculosis. One derivative demonstrated significant activity against monoresistant strains with an IC value indicating effective inhibition .

Q & A

Q. What are the common synthetic routes for 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves cyclization reactions starting from amidoxime precursors. A key step is the formation of the oxadiazole ring using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives are synthesized by reacting chloromethyl intermediates with substituted phenyl groups in the presence of POCl₃, followed by purification via recrystallization or column chromatography . Optimization includes controlling reaction temperature (70–90°C), stoichiometric ratios of reagents, and solvent selection (e.g., dry dichloromethane or acetonitrile).

Q. What spectroscopic methods are employed to confirm the molecular structure of this compound?

Structural confirmation relies on a combination of techniques:

- ¹H/¹³C NMR : Identifies proton environments (e.g., pyridazine aromatic protons at δ 8.5–9.0 ppm) and carbon backbone.

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS or EI-MS, with expected [M+H]⁺ peaks.

- IR Spectroscopy : Detects functional groups like C=N (1650–1600 cm⁻¹) and C-Cl (750–550 cm⁻¹) . Cross-referencing these data ensures structural accuracy, as misassignments (e.g., incorrect oxadiazole substitution patterns) are common and require careful validation .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data when characterizing this compound derivatives?

Contradictions often arise from isomeric impurities or solvent effects. For example, ¹H NMR signals for the chloromethyl group (CH₂Cl) may overlap with pyridazine protons. To resolve this:

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Compare experimental data with computational predictions (DFT calculations for chemical shifts).

- Validate purity via HPLC-MS to detect trace byproducts . In one study, a misassigned structure was corrected by reanalyzing NOESY correlations and confirming the oxadiazole substitution pattern .

Q. What strategies are effective in resolving solubility issues during the purification of this compound?

Poor solubility in polar solvents (e.g., water, methanol) is a common challenge. Strategies include:

- Solvent Mixtures : Use gradient elution with dichloromethane:methanol (9:1) in column chromatography.

- Recrystallization : Dissolve the crude product in hot ethanol and slowly cool to precipitate pure crystals.

- Derivatization : Introduce solubilizing groups (e.g., tert-butyl carbamate) temporarily during synthesis .

Q. How does the electronic nature of substituents on the pyridazine ring influence the reactivity of this compound in nucleophilic substitutions?

Electron-withdrawing groups (e.g., nitro, chloro) on the pyridazine ring enhance the electrophilicity of the chloromethyl group, accelerating nucleophilic substitutions (e.g., with amines or thiols). Conversely, electron-donating groups (e.g., methoxy) reduce reactivity. Kinetic studies using Hammett plots (σ values) can quantify this effect. For instance, a nitro group at the 6-position of pyridazine increases reaction rates by 3-fold compared to unsubstituted analogs .

Methodological Considerations

Q. What computational tools are recommended for predicting the biological activity of this compound derivatives?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or bacterial enzymes).

- QSAR Models : Train models on datasets of oxadiazole derivatives to predict IC₅₀ values for antimicrobial or anticancer activity.

- ADMET Prediction : SwissADME or pkCSM assesses pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can researchers mitigate decomposition of this compound under acidic or basic conditions?

The chloromethyl group is prone to hydrolysis. Stabilization methods include:

- Low-Temperature Storage : Store at –20°C under inert gas (N₂ or Ar).

- Buffered Solutions : Perform reactions in pH-neutral conditions (e.g., phosphate buffer, pH 7.0).

- Protective Groups : Use tert-butyldimethylsilyl (TBS) protection for the oxadiazole ring during derivatization .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar this compound analogs?

Discrepancies often stem from:

- Stereochemical Variations : Undetected enantiomers in racemic mixtures may have different binding affinities.

- Impurity Profiles : Trace byproducts (e.g., unreacted starting materials) can skew bioassay results.

- Assay Conditions : Variances in cell lines (e.g., HeLa vs. HEK293) or bacterial strains (Gram-positive vs. Gram-negative) affect activity . Rigorous analytical characterization and standardized bioassays are critical for reproducibility.

Tables for Key Data

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization (POCl₃) | Amidoxime, POCl₃ | 65–78 | ≥95% | |

| Thionyl Chloride Route | Amidoxime, SOCl₂ | 70–82 | ≥97% | |

| Microwave-Assisted | POCl₃, 100°C, 30 min | 85 | ≥98% |

Q. Table 2: Key Spectroscopic Data

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Pyridazine C-H | 8.6–9.1 | 145–155 | 1600 (C=N) |

| Chloromethyl (CH₂Cl) | 4.5–4.8 | 40–45 | 730 (C-Cl) |

| Oxadiazole Ring | - | 165–170 | 1250 (N-O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.